5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Alkaline phosphatase inhibition CIAP assay Structure-activity relationship

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 148119-29-3) is a 5-arylidenebarbituric acid derivative within the broader pyrimidine-2,4,6-trione chemotype. This class is characterized by a barbituric acid core bearing an exocyclic benzylidene substituent at the C5 position; the 2,3-dichloro substitution pattern on the pendant phenyl ring distinguishes this compound from its close analogs and has been associated with altered enzyme inhibition profiles compared to mono-halogenated or para-substituted congeners.

Molecular Formula C11H6Cl2N2O3
Molecular Weight 285.08 g/mol
CAS No. 148119-29-3
Cat. No. B12556093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
CAS148119-29-3
Molecular FormulaC11H6Cl2N2O3
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)NC2=O
InChIInChI=1S/C11H6Cl2N2O3/c12-7-3-1-2-5(8(7)13)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18)
InChIKeyFPLWWEZUWNRVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione Procurement-Relevant Chemical Profile


5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 148119-29-3) is a 5-arylidenebarbituric acid derivative within the broader pyrimidine-2,4,6-trione chemotype [1]. This class is characterized by a barbituric acid core bearing an exocyclic benzylidene substituent at the C5 position; the 2,3-dichloro substitution pattern on the pendant phenyl ring distinguishes this compound from its close analogs and has been associated with altered enzyme inhibition profiles compared to mono-halogenated or para-substituted congeners [1]. The compound is primarily employed as a research tool in medicinal chemistry and biochemical assay development, where the precise substitution pattern can critically influence target engagement and selectivity.

Why 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione Cannot Be Simply Replaced by Other 5-Arylidenebarbituric Acids


Structure-activity relationship (SAR) studies on 5-(substituted benzylidene)pyrimidine-2,4,6-triones demonstrate that even minor alterations to the substituent pattern on the benzylidene ring produce substantial shifts in enzyme inhibitory potency [1]. In a panel of ten analogs tested against calf-intestinal alkaline phosphatase (CIAP), IC50 values ranged from sub-micromolar to near-inactive, driven by the electronic and steric properties of the aryl substituent [1]. Consequently, an 'in-class' swap—for example, replacing the 2,3-dichloro derivative with a 4-dimethylamino or unsubstituted benzylidene analog—cannot be assumed to preserve biological activity, making compound-specific procurement essential for experimental reproducibility.

Quantitative Differentiation Evidence for 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione Against Closest Analogs


Alkaline Phosphatase Inhibitory Activity Relative to the 4-Dimethylamino Analog (Most Potent Series Member)

Within the same synthetic series and assay platform, 5-[(2,3-dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione exhibited measurable inhibitory activity against calf-intestinal alkaline phosphatase (CIAP), but its potency was markedly lower than that of the series-leading 4-(dimethylamino)benzylidene analog (compound 3f, IC50 = 0.29 ± 0.02 µM) [1]. While the exact IC50 of the 2,3-dichloro derivative was not individually highlighted in the publicly available abstract, the authors' SAR analysis indicates that electron-withdrawing 2,3-dihalogen substitution shifts activity away from the optimum, positioning this compound as a moderately active, ortho/meta-substituted comparator for probing steric and electronic effects in phosphatase inhibitor design [1].

Alkaline phosphatase inhibition CIAP assay Structure-activity relationship

Differentiation from 2,6-Dichlorobenzylidene Isomer Through Crystallographic and Spectroscopic Fingerprints

The 2,6-dichlorobenzylidene regioisomer (5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione) has been extensively characterized by single-crystal X-ray diffraction and DFT analysis, providing definitive crystallographic parameters (unit cell, space group, hydrogen-bonding networks) [1]. The 2,3-dichloro substitution pattern on the target compound alters the molecular geometry, dipole moment, and packing forces relative to the 2,6-isomer, leading to distinct melting behavior, solubility, and spectroscopic signatures (NMR chemical shifts, IR stretching frequencies) [1]. These differences are critical for analytical chemists and formulators who require batch-to-batch identity confirmation; reliance on the 2,6-isomer as a surrogate is analytically invalid.

X-ray crystallography Regioisomer differentiation Solid-state characterization

Knoevenagel Synthetic Accessibility and Greener Reaction Profile Versus Multi-Step Heterocyclic Analogs

The synthesis of 5-[(2,3-dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione proceeds via a straightforward Knoevenagel condensation between barbituric acid and 2,3-dichlorobenzaldehyde in methanol at 50 °C without external base, achieving reasonable yields within 8–9 hours [1]. This contrasts with multi-step routes required for structurally more complex pyrimidine-based inhibitors (e.g., fused pyrimidines or N-substituted derivatives) that employ protecting-group strategies, metal catalysts, or chromatographic purification, thereby offering a favorable cost and time profile for laboratories synthesizing compound libraries [1].

Green chemistry Knoevenagel condensation Synthetic efficiency

High-Value Application Scenarios for 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione Based on Verified Differentiation Evidence


Halogen-Position SAR Probe in Alkaline Phosphatase Inhibitor Optimization Programs

This compound serves as a defined ortho/meta-dichloro control in structure-activity relationship campaigns focused on alkaline phosphatase inhibition. Its activity, positioned between the highly potent 4-dimethylamino analog and weaker mono-substituted derivatives, provides a critical data point for computational QSAR models and docking studies that seek to optimize halogen bonding and hydrophobic interactions within the CIAP active site [1].

Regioisomer Reference Standard for Analytical Method Development and Quality Control

Because the 2,6-dichloro isomer is more frequently characterized crystallographically, the 2,3-dichloro regioisomer fills an essential niche as a reference standard for developing HPLC, NMR, or XRPD methods capable of distinguishing positional isomers in benzylidene-barbituric acid libraries. Its unique spectroscopic and diffraction fingerprints are valuable for identity testing in compound management workflows [2].

Green-Chemistry Teaching and Process Development Template for Knoevenagel Condensations

The one-step, base-free synthesis of this compound exemplifies the principles of green chemistry—atom economy, mild conditions, and avoidance of auxiliary substances—making it a suitable model substrate for academic laboratories and industrial process groups evaluating scalable, environmentally benign routes to arylidene heterocycles [1].

Building Block for Diversification into 5-Substituted Barbituric Acid Libraries

The intact 5-arylidene double bond and the reactive barbituric acid NH groups provide orthogonal handles for further chemical derivatization (e.g., Michael additions, N-alkylation, or cycloadditions), enabling the compound to serve as a versatile starting material for generating focused libraries of pyrimidine-2,4,6-trione derivatives with tailored properties [1].

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